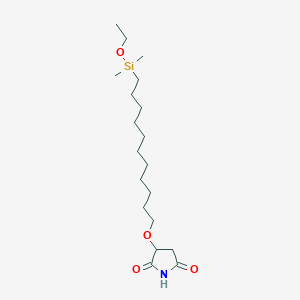
11-(Succinimidyloxy)undecyldimethylethoxysilane; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Succinimidyloxy)undecyldimethylethoxysilane, also known as succinimidyl undecylenate, is a chemical compound used in various fields such as medical research, environmental research, and industrial research. It is a liquid substance and its chemical family is organoethoxysilane .
Molecular Structure Analysis
The molecular formula of 11-(Succinimidyloxy)undecyldimethylethoxysilane is C19H37NO4Si . Its molecular weight is 371.59 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 11-(Succinimidyloxy)undecyldimethylethoxysilane are as follows :Aplicaciones Científicas De Investigación
Surface Modification for Biosensor Applications
11-(Succinimidyloxy)undecyldimethylethoxysilane is widely utilized in the field of biosensors through the modification of surfaces to immobilize bioreceptors. A study highlighted its application in grafting desired functional groups onto SU-8 surfaces, an epoxy-based polymer, for biosensor development. This process involves the use of crosslinkers reacting with epoxy groups or hydroxyl groups on SU-8, facilitating the immobilization of biomolecules like Human Immunoglobin G (HIgG) through carbodiimide/succinimide chemistry. The modified surface's effectiveness for biosensor applications was confirmed using fluorescence imaging techniques, demonstrating the potential of this chemical for enhancing biosensor functionality and specificity (Deepu, Sai, & Mukherji, 2009).
Adhesive Polymers and Hydrogels
In the development of adhesive polymers and hydrogels, 11-(Succinimidyloxy)undecyldimethylethoxysilane plays a crucial role in creating materials with specific functionalities. For instance, the chemical has been involved in synthesizing monomers for radical polymerization, which are essential for producing water-based adhesive formulations. These monomers exhibit significant resistance to hydrolysis in aqueous media and high reactivity in free radical polymerization, indicating their importance in creating durable and reliable adhesives for various applications (Lamparth et al., 2014).
Enzyme Immobilization for Environmental Monitoring
The compound's application extends to environmental monitoring, where it aids in the immobilization of enzymes on surfaces for detecting pollutants. A notable example is the covalent immobilization of microperoxidase-11 on different substrates, enhancing its catalytic activity in oxidation reactions. This modification increases the yield and enantioselectivity of sulfoxidation reactions, demonstrating the utility of 11-(Succinimidyloxy)undecyldimethylethoxysilane in environmental applications by improving the performance of immobilized enzymes (Kadnikova & Kostić, 2003).
Biomolecule Immobilization on Silicon Surfaces
Furthermore, this chemical agent is instrumental in immobilizing biomolecules on silicon surfaces, enabling the development of advanced materials for biosensing and diagnostic purposes. Techniques involving the formation of self-assembled monolayers on silicon wafers for the covalent attachment of biomolecules showcase the versatility and efficiency of 11-(Succinimidyloxy)undecyldimethylethoxysilane in surface chemistry modifications. These applications are critical for the advancement of materials science, particularly in creating sensitive and specific detection systems for healthcare and environmental monitoring (Sam et al., 2010).
Safety and Hazards
11-(Succinimidyloxy)undecyldimethylethoxysilane is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is advised to avoid breathing vapors, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water, and to seek medical advice if irritation occurs .
Mecanismo De Acción
Target of Action
It is known to be used as a chemical intermediate in scientific research and industrial applications .
Pharmacokinetics
It is known that the hydrolysis product of this compound is ethanol , which is metabolized to acetaldehyde and acetic acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 11-(Succinimidyloxy)undecyldimethylethoxysilane. For instance, additional ethanol may be formed by reaction with moisture and water . It is recommended to store this compound in a well-ventilated place and keep the container tightly closed .
Propiedades
IUPAC Name |
3-[11-[ethoxy(dimethyl)silyl]undecoxy]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4Si/c1-4-24-25(2,3)15-13-11-9-7-5-6-8-10-12-14-23-17-16-18(21)20-19(17)22/h17H,4-16H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFPOVMPUFEWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCCCCCCCCCOC1CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Succinimidyloxy)undecyldimethylethoxysilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

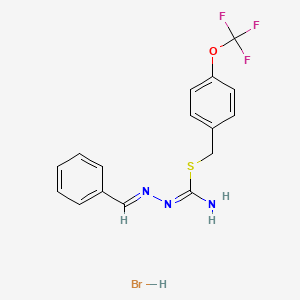
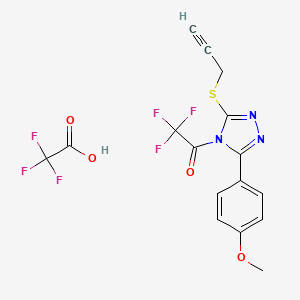
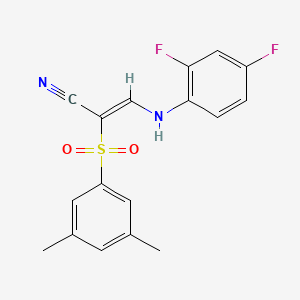



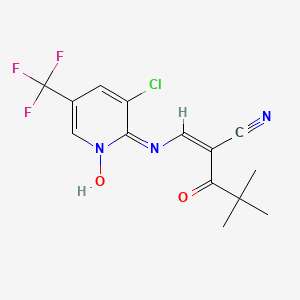



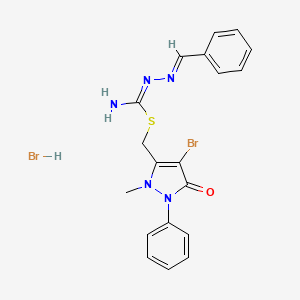

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)
